molecular formula C11H9FN4O2S B14008638 5-amino-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazole-4-carbonitrile CAS No. 832714-47-3

5-amino-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B14008638
CAS No.: 832714-47-3
M. Wt: 280.28 g/mol
InChI Key: DVWZGMMXZAAOLA-UHFFFAOYSA-N
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Description

5-amino-1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, a fluorinated phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the amino group and the nitrile group. The reaction conditions often require the use of strong bases and high temperatures to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the pyrazole ring or the phenyl group.

Scientific Research Applications

5-amino-1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 5-amino-1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents on the phenyl ring or the pyrazole ring. Examples include:

  • 5-amino-1-(2-chloro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(2-fluoro-4-(ethylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

The uniqueness of 5-amino-1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the methylsulfonyl group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

832714-47-3

Molecular Formula

C11H9FN4O2S

Molecular Weight

280.28 g/mol

IUPAC Name

5-amino-1-(2-fluoro-4-methylsulfonylphenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C11H9FN4O2S/c1-19(17,18)8-2-3-10(9(12)4-8)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3

InChI Key

DVWZGMMXZAAOLA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2C(=C(C=N2)C#N)N)F

Origin of Product

United States

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